(2-Chloro-3,4-dimethoxyphenyl)methanamine hydrochloride

Physicochemical profiling Medicinal chemistry Salt formation

(2-Chloro-3,4-dimethoxyphenyl)methanamine hydrochloride (CAS 2504202-01-9) is a halogenated dimethoxybenzylamine belonging to the phenethylamine/benzylamine class. Its structure – a 2-chloro substituent adjacent to two methoxy groups – defines it as a critical building block in the synthesis of high-affinity D1 dopamine receptor agonists (e.g., fenoldopam) and selective 5-HT2B antagonists (e.g., LY-266097).

Molecular Formula C9H13Cl2NO2
Molecular Weight 238.11 g/mol
Cat. No. B13424018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-3,4-dimethoxyphenyl)methanamine hydrochloride
Molecular FormulaC9H13Cl2NO2
Molecular Weight238.11 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)CN)Cl)OC.Cl
InChIInChI=1S/C9H12ClNO2.ClH/c1-12-7-4-3-6(5-11)8(10)9(7)13-2;/h3-4H,5,11H2,1-2H3;1H
InChIKeyTXIKTUHBZAYFOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3,4-dimethoxyphenyl)methanamine hydrochloride – Procurement-Grade Intermediate for D1-Dopaminergic and 5-HT2B-Targeted Synthesis


(2-Chloro-3,4-dimethoxyphenyl)methanamine hydrochloride (CAS 2504202-01-9) is a halogenated dimethoxybenzylamine belonging to the phenethylamine/benzylamine class . Its structure – a 2-chloro substituent adjacent to two methoxy groups – defines it as a critical building block in the synthesis of high-affinity D1 dopamine receptor agonists (e.g., fenoldopam) and selective 5-HT2B antagonists (e.g., LY-266097) [1]. The hydrochloride salt form ensures enhanced aqueous solubility and long-term stability compared to the free base, making it the preferred physical form for reproducible experimental workflows .

Why 3,4-Dimethoxybenzylamine or 2-Chlorophenethylamine Cannot Replace (2-Chloro-3,4-dimethoxyphenyl)methanamine hydrochloride in Research Programs


The concurrent presence of the 2-chloro and the 3,4-dimethoxy pattern is not a trivial substitution – it is the pharmacophoric core of two distinct, clinically exploited chemical series. Removal of the 2-chloro (yielding veratrylamine) abolishes the D1 receptor agonist activity of the resulting benzazepines, while omission of the methoxy groups (yielding simple 2-chlorobenzylamine) eliminates the key electron-rich interactions required for 5-HT2B antagonist binding [1]. The benzylamine architecture provides a one‑carbon linker that imparts a pKa shift of approximately –0.55 units relative to veratrylamine, directly affecting protonation state under physiological conditions and modifying nucleophilicity in amide‑bond forming reactions . Furthermore, the hydrochloride salt offers quantifiably superior handling – the free base is a low-melting semi-solid, whereas the hydrochloride is a free-flowing crystalline powder with 97% minimum purity, reducing weighing errors in multi‑step syntheses .

Quantitative Differentiation of (2-Chloro-3,4-dimethoxyphenyl)methanamine hydrochloride from Closest Analogs – A Comparator-Based Evidence Guide


pKa Shift of –0.55 Units Relative to 3,4-Dimethoxybenzylamine Controls Protonation and Reactivity

The predicted pKa of the free base (2-chloro-3,4-dimethoxyphenyl)methanamine is 8.74 ± 0.10, compared to 9.29 ± 0.10 for the non‑chlorinated analog 3,4-dimethoxybenzylamine (veratrylamine) . The electron‑withdrawing chloro group lowers the amine basicity by 0.55 log units. At pH 7.4, this translates to a 1.4‑fold lower fraction of protonated amine, which directly influences the compound's ability to form stable hydrochloride salts and affects the rate of nucleophilic coupling reactions such as amide bond formation .

Physicochemical profiling Medicinal chemistry Salt formation

Lipophilicity (LogP 1.68) Enables Blood-Brain Barrier Penetration of Derived CNS Drug Candidates

The 2-chloro-3,4-dimethoxyphenyl scaffold imparts a calculated LogP of 1.68 (LogD at pH 7.4 = –0.57) to the phenethylamine analog [1]. This lipophilicity is within the optimal CNS drug space (LogP 1–3) and contrasts with the non‑chlorinated 3,4-dimethoxyphenethylamine (XLogP ≈ 0.9), reflecting a ΔLogP of +0.78 conferred by the chlorine atom [2]. The increased lipophilicity facilitates passive membrane permeation, a prerequisite for the CNS‑active benzazepine and β‑carboline agents derived from this intermediate [3].

Lipophilicity CNS drug discovery ADME

Essential Pharmacophore for High-Affinity 5-HT2B Receptor Antagonism (pKi 9.3)

The 2-chloro-3,4-dimethoxybenzyl group is the N‑substituent of LY‑266097, a selective 5‑HT₂B antagonist with a pKi of 9.3 (Ki ≈ 0.5 nM) . This affinity is >100‑fold higher than at 5‑HT₂A or 5‑HT₂C receptors [1]. Structural biology data show that the 2-chloro-3,4-dimethoxybenzyl moiety resides within 3.3 Å of transmembrane residue L362⁷·³⁵, an interaction that cannot be replicated by smaller or less electron‑rich benzyl groups [2].

5-HT2B antagonist Serotonin receptor LY-266097

Hydrochloride Salt Provides 97% Purity and Crystalline Physical Form – A Procurement Advantage Over the Free Base

The hydrochloride salt (CAS 2504202-01-9) is supplied as a well‑characterized crystalline solid with a minimum purity of 97% (HPLC), compared to the free base (CAS 771580-80-4) which is described as a low‑melting semi‑solid and offered at 95–98% purity but with greater batch variability due to its physical state . The hydrochloride form eliminates liquid handling, reduces amine oxidation during storage, and is accompanied by full QC documentation (NMR, HPLC, GC) from multiple vendors, simplifying procurement and quality assurance for regulated laboratories .

Compound procurement Salt form selection Analytical quality

Optimal Application Scenarios for (2-Chloro-3,4-dimethoxyphenyl)methanamine hydrochloride Based on Verified Differentiation


Synthesis of D1 Dopamine Receptor Agonists (Fenoldopam Analogs)

The compound serves as the mandatory 2‑chloro‑3,4‑dimethoxyphenethylamine precursor in the convergent synthesis of 6‑chloro‑7,8‑dihydroxy‑1‑phenyl‑2,3,4,5‑tetrahydro‑1H‑3‑benzazepines, a class of potent D1 receptor agonists exemplified by fenoldopam (Corlopam) [1]. The 2‑chloro substituent is retained as the 6‑chloro in the final benzazepine and is essential for full agonist activity (Ki = 1.9 nM at D1) . Use of the hydrochloride salt directly in the one‑pot coupling‑reduction sequence described in US4579972A eliminates a neutralization step and improves overall yield reproducibility .

Construction of Selective 5-HT2B Receptor Antagonist LY-266097

The 2‑chloro‑3,4‑dimethoxybenzyl moiety is the N‑substituent of LY‑266097, a tool compound with pKi 9.3 at 5‑HT₂B and >100‑fold selectivity over 5‑HT₂A/C [1]. Structural data confirm that the chloro‑dimethoxybenzyl group occupies a hydrophobic pocket near TM7, making it indispensable for high‑affinity binding . Researchers probing biased signaling at 5‑HT₂B or evaluating the role of this receptor in valvulopathy models can only obtain the requisite pharmacological profile by starting from this specific benzylamine building block.

Physicochemical Comparator Studies – Halogen Effects on Basicity and Lipophilicity

The well‑defined ΔpKa (–0.55 vs. veratrylamine) and ΔLogP (+0.78 vs. 3,4‑dimethoxyphenethylamine) make this compound a controlled probe for systematic SAR studies on halogen effects in benzylamine scaffolds [1]. Researchers can use the hydrochloride salt as a platform to synthesize matched‑pair series (2‑Cl, 2‑H, 2‑F, 2‑Br) and quantify the contribution of the chlorine atom to membrane permeability and target engagement without confounding physical form variability .

Quality‑Controlled Multi‑Gram Scale‑Up for Preclinical Candidate Synthesis

The hydrochloride salt is available in quantities up to 5 g with batch‑specific Certificates of Analysis (CoA) including NMR, HPLC, and GC, from suppliers such as Fluorochem and Bidepharm [1]. The crystalline solid form simplifies automated solid dispensing, reduces amine oxidation during prolonged campaigns, and ensures precise stoichiometry when scaling the fenoldopam or LY‑266097 synthetic routes from milligram to gram scale, meeting the reproducibility demands of preclinical regulatory submissions .

Quote Request

Request a Quote for (2-Chloro-3,4-dimethoxyphenyl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.